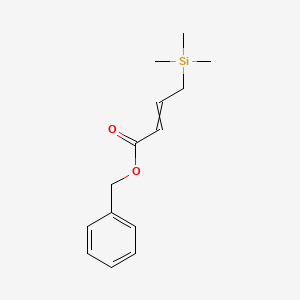

Benzyl 4-(trimethylsilyl)but-2-enoate

Description

Benzyl 4-(trimethylsilyl)but-2-enoate is an α,β-unsaturated ester featuring a trimethylsilyl (TMS) group at the 4-position of the but-2-enoate backbone and a benzyl ester moiety. The TMS group imparts steric bulk and electron-withdrawing effects, influencing reactivity in cycloadditions, conjugate additions, and stabilization of intermediates .

Properties

CAS No. |

920753-89-5 |

|---|---|

Molecular Formula |

C14H20O2Si |

Molecular Weight |

248.39 g/mol |

IUPAC Name |

benzyl 4-trimethylsilylbut-2-enoate |

InChI |

InChI=1S/C14H20O2Si/c1-17(2,3)11-7-10-14(15)16-12-13-8-5-4-6-9-13/h4-10H,11-12H2,1-3H3 |

InChI Key |

SJGOJUQDPLRTCP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC=CC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-(trimethylsilyl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 4-(trimethylsilyl)but-2-enoic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Benzyl 4-(trimethylsilyl)but-2-enoate may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(trimethylsilyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used to replace the silyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

Benzyl 4-(trimethylsilyl)but-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.

Medicine: It may serve as an intermediate in the synthesis of drug candidates or active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl 4-(trimethylsilyl)but-2-enoate exerts its effects depends on the specific reaction it undergoes. In general, the silyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at the 4-Position

- 4-Benzyloxy-but-2-enoic Acid Derivatives (e.g., ): The benzyloxy group (–OBn) at the 4-position is less sterically demanding than TMS but provides moderate electron-withdrawing effects. This substitution favors nucleophilic attack at the β-carbon, as seen in the synthesis of oxazolidinones . Reactivity Contrast: The TMS group in Benzyl 4-(trimethylsilyl)but-2-enoate enhances stabilization of enolate intermediates due to its strong σ-donor and weak π-acceptor properties, enabling regioselective transformations .

- Amino-Substituted But-2-enoates (e.g., methyl 3-arylamino-2-benzoylaminobut-2-enoate, ): Amino groups (–NHAr) increase electron density at the α,β-unsaturated system, promoting cyclization reactions (e.g., formation of oxazoloquinolines). In contrast, the TMS group reduces electron density, directing reactivity toward electrophilic pathways .

Backbone and Functional Group Modifications

- Dibenzyl But-2-enoate Derivatives (e.g., compounds 4b–4g, ): Complex structures like 4g (benzyl 2-methylacrylate derivatives) exhibit extended conjugation and intramolecular hydrogen bonding, leading to higher thermal stability (melting points >100°C) compared to the simpler TMS-substituted analogue . Biological Activity: Flavonoidal ethers (e.g., 4d–4g) demonstrate anti-cancer activity in vitro, suggesting that the TMS group in Benzyl 4-(trimethylsilyl)but-2-enoate could modulate bioactivity by altering lipophilicity or metabolic stability .

Silyl-Containing Analogues

- [o-(Trimethylsilyl)methyl]benzyltrimethylammonium Iodide (): The TMS group in this quaternary ammonium compound enhances steric shielding, slowing dimerization kinetics. This parallels the steric effects observed in Benzyl 4-(trimethylsilyl)but-2-enoate, which may hinder aggregation in solution .

Key Data and Research Findings

Table 1: Physical and Spectral Properties of Selected Compounds

*Hypothesized data based on analogous compounds.

†Yield from , compound (+)-95c.

Table 2: Reactivity and Application Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.